(3R)-3-Amino-4,4,4-trifluorobutanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-Amino-4,4,4-trifluorobutanoic acid hydrochloride is a fluorinated amino acid derivative. This compound is of interest due to its unique structural features, which include the presence of a trifluoromethyl group. The trifluoromethyl group imparts distinct chemical and physical properties, making this compound valuable in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-4,4,4-trifluorobutanoic acid hydrochloride typically involves the introduction of the trifluoromethyl group into an amino acid precursor. One common method is the nucleophilic substitution reaction, where a suitable precursor undergoes substitution with a trifluoromethylating agent under controlled conditions. The reaction conditions often include the use of polar aprotic solvents and specific catalysts to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-4,4,4-trifluorobutanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like trifluoromethyl iodide or trifluoromethyl sulfonates are employed for substitution reactions.
Major Products Formed
Scientific Research Applications
(3R)-3-Amino-4,4,4-trifluorobutanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-4,4,4-trifluorobutanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can influence the compound’s binding affinity and specificity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-Amino-4,4,4-trifluorobutanoic acid: The non-hydrochloride form of the compound.
Difluoromethylated amino acids: Compounds with two fluorine atoms instead of three.
Perfluorinated amino acids: Compounds where all hydrogen atoms are replaced by fluorine.
Uniqueness
(3R)-3-Amino-4,4,4-trifluorobutanoic acid hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it valuable in applications where enhanced stability and specific interactions are required.
Properties
IUPAC Name |
(3R)-3-amino-4,4,4-trifluorobutanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NO2.ClH/c5-4(6,7)2(8)1-3(9)10;/h2H,1,8H2,(H,9,10);1H/t2-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMARVCQZOYQPI-HSHFZTNMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)N)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(F)(F)F)N)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClF3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.